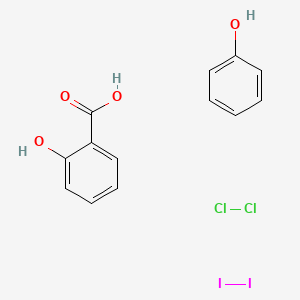
Tcp (antiseptic)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tcp (antiseptic), also known as Tcp (antiseptic), is a useful research compound. Its molecular formula is C13H12Cl2I2O4 and its molecular weight is 556.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tcp (antiseptic) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tcp (antiseptic) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Wound Care Applications
TCP's antiseptic properties make it effective in treating minor cuts, grazes, bites, and stings. A dilution of TCP with water (1:1) is recommended for application on wounds. In emergencies, it can be used undiluted .
Case Study: Efficacy in Wound Infection Management
A study highlighted the efficacy of TCP-25 gel in treating wound infections and inflammation. The gel demonstrated dual action by targeting both infection and excessive inflammation in murine and porcine models. The results showed significant healing acceleration in infected wounds compared to control groups .
| Study | Model | Outcome |
|---|---|---|
| TCP-25 Gel | Murine & Porcine | Accelerated healing of infected wounds |
Oral Health Applications
TCP is utilized as a gargle for sore throats and as a treatment for mouth ulcers. The recommended method involves diluting TCP with water (5 parts water to 1 part TCP) for gargling or applying it undiluted directly to mouth ulcers three times daily .
Case Study: Remineralization Effects
In dental applications, TCP has been incorporated into products like Clinpro 5000 Anti-Cavity Toothpaste. Studies indicate that this toothpaste enhances remineralization of enamel more effectively than traditional fluoride products. In vitro results showed superior mineral delivery to carious lesions compared to other treatments .
| Product | Comparison | Outcome |
|---|---|---|
| Clinpro 5000 | 5,000 ppm Fluoride | Better remineralization |
General Disinfectant Use
TCP can be diluted for use as a general disinfectant. Its broad-spectrum antimicrobial activity allows it to cleanse surfaces effectively against various pathogens.
Case Study: Effectiveness Against Microorganisms
Research has demonstrated that TCP effectively inhibits the growth of multiple bacterial strains, making it suitable for disinfecting skin before surgical procedures and for treating minor infections .
| Application | Microorganism Targeted | Efficacy |
|---|---|---|
| Skin Disinfection | Various Bacteria | Effective |
Propiedades
Número CAS |
80186-96-5 |
|---|---|
Fórmula molecular |
C13H12Cl2I2O4 |
Peso molecular |
556.94 g/mol |
Nombre IUPAC |
2-hydroxybenzoic acid;molecular chlorine;molecular iodine;phenol |
InChI |
InChI=1S/C7H6O3.C6H6O.Cl2.I2/c8-6-4-2-1-3-5(6)7(9)10;7-6-4-2-1-3-5-6;2*1-2/h1-4,8H,(H,9,10);1-5,7H;; |
Clave InChI |
SCPACKQTGZXYBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)O.C1=CC=C(C(=C1)C(=O)O)O.ClCl.II |
SMILES canónico |
C1=CC=C(C=C1)O.C1=CC=C(C(=C1)C(=O)O)O.ClCl.II |
Key on ui other cas no. |
80186-96-5 |
Sinónimos |
TCP (antiseptic) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















